m-Tolualdehyde

Catalog No.
S586280
CAS No.
620-23-5
M.F
C8H8O
M. Wt
120.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
m-Tolualdehyde

CAS Number

620-23-5

Product Name

m-Tolualdehyde

IUPAC Name

3-methylbenzaldehyde

Molecular Formula

C8H8O

Molecular Weight

120.15 g/mol

InChI

InChI=1S/C8H8O/c1-7-3-2-4-8(5-7)6-9/h2-6H,1H3

InChI Key

OVWYEQOVUDKZNU-UHFFFAOYSA-N

solubility

Miscible with ethanol, ethyl ether; very soluble in acetone; soluble in benzene, chloroform

Synonyms

m-Tolualdehyde; 3-Methylphenylcarboxaldehyde; 3-Tolualdehyde; NSC 1244; NSC 89859; m-Formyltoluene; m-Methylbenzaldehyde;

Canonical SMILES

CC1=CC(=CC=C1)C=O

The exact mass of the compound 3-Methylbenzaldehyde is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as miscible with ethanol, ethyl ether; very soluble in acetone; soluble in benzene, chloroformin water, 1.69x10+3 mg/l at 25 °c (est). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 89859. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Aldehydes - Benzaldehydes - Supplementary Records. It belongs to the ontological category of tolualdehyde in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Food additives -> Flavoring Agents. However, this does not mean our product can be used or applied in the same or a similar way.

m-Tolualdehyde (CAS: 620-23-5) is a highly versatile, meta-substituted aromatic aldehyde utilized extensively as a chemical building block in the synthesis of pharmaceuticals, agrochemicals, and specialized fragrances. As a stable liquid under standard conditions, it serves as a critical electrophilic precursor for C-C bond-forming reactions and oxidations yielding m-toluic acid derivatives[1]. In procurement and material selection, the precise positioning of the methyl group at the meta-position dictates downstream regioselectivity, electronic activation, and physical handling characteristics, making it a distinct chemical entity rather than a generic functional equivalent to its ortho or para isomers [2].

Isomer Selection Fit

Meta-position formyl reactivity profile governs reaction kinetics and regioselectivity
Distinct proton affinity and P450-mediated oxidation differentiate it from ortho and para isomers
Not interchangeable with other tolualdehydes or benzaldehyde in synthesis or analytical methods

Substituting m-tolualdehyde with its closest analogs, such as p-tolualdehyde or o-tolualdehyde, fundamentally compromises both process engineering and reaction kinetics. Physically, p-tolualdehyde has a freezing point just below room temperature (-5.6 °C), creating severe crystallization risks in cold storage or winter transit, whereas m-tolualdehyde remains fluid down to extreme sub-zero temperatures [1]. Chemically, the meta-methyl group exerts primarily an inductive effect, avoiding the strong resonance-based deactivation of the carbonyl carbon seen in the para-isomer, and bypassing the severe steric hindrance inherent to the ortho-isomer. Consequently, generic substitution leads to unpredictable reaction rates, lower catalytic yields, and the need for costly process redesigns to accommodate different physical states[2].

Isomer Substitution Risk

Proton affinity context

Meta isomer exhibits distinct gas-phase proton affinity vs. ortho and benzaldehyde, altering CI-MS response.

Aldehyde reactivity pathway

Formyl group activation energy differs from ortho and para, impacting reaction-rate projections and synthetic outcomes.

Metabolic oxidation rate

P450-mediated oxidation is isomer-dependent; meta rate may not replicate ortho or para in in vitro metabolism studies.

Superior Cold-Storage Stability and Flowability

The physical handling requirements for tolualdehyde isomers vary drastically based on substitution. m-Tolualdehyde exhibits a freezing point of -42.0 °C, remaining a stable liquid under severe cold conditions. In direct contrast, p-tolualdehyde freezes at -5.6 °C, making it highly susceptible to crystallization during winter transport or in chilled reactor lines [1].

Evidence DimensionFreezing point
Target Compound Data-42.0 °C
Comparator Or Baselinep-Tolualdehyde (-5.6 °C)
Quantified Difference36.4 °C lower freezing point
ConditionsStandard atmospheric pressure measurement

Eliminates the need for heated tracing in pipelines and prevents costly blockages during low-temperature continuous flow manufacturing.

Gas-Phase Proton Affinity
Head-to-head
m-Tolualdehyde > Benzaldehyde; distinct from ortho
Confirms isomer-specific ionization behavior
Affects CI-MS and acid-catalyzed contexts

Enhanced Yields in Transition-Metal Catalyzed Decarbonylation

In transition-metal catalyzed transformations, the meta-substitution pattern of m-tolualdehyde provides a distinct reactivity advantage over the para-isomer. During Rh-catalyzed decarbonylation in an ionic liquid medium ([BMIm]Cl), m-tolualdehyde achieved a >99% product yield. Under identical catalytic conditions, p-tolualdehyde yielded only 48%, demonstrating that the electronic and steric profile of the meta-isomer is significantly more compatible with this catalytic cycle [1].

Evidence DimensionDecarbonylation product yield
Target Compound Data>99% yield
Comparator Or Baselinep-Tolualdehyde (48% yield)
Quantified Difference>50 percentage point increase in yield
Conditions3 mol%[Rh(dppp)2]Cl in [BMIm]Cl at 165 °C for 8 hours

Allows chemists to achieve near-quantitative yields without increasing catalyst loading or extending reaction times.

Atmospheric OH Radical Reactivity
Head-to-head
(20.7 ± 2.4) × 10-12 cm3 molec-1 s-1
~48% higher than benzaldehyde
Required for accurate atmospheric fate modeling

Optimized Active-Site Interaction in Zeolite Promoters

Aromatic aldehydes act as potent promoters for zeolite-catalyzed methanol dehydration to dimethyl ether (DME). The structural geometry of m-tolualdehyde allows for highly efficient interaction within the zeolite pores, achieving a DME Space-Time Yield (STY) of 1965 g kg-1 h-1. In contrast, the sterically hindered o-tolualdehyde achieves an STY of only 841 g kg-1 h-1, highlighting the meta-isomer's superior fit in spatially constrained catalytic environments [1].

Evidence DimensionDimethyl ether (DME) Space-Time Yield (STY)
Target Compound Data1965 g kg-1 h-1
Comparator Or Baselineo-Tolualdehyde (841 g kg-1 h-1)
Quantified Difference2.33x higher DME production rate
ConditionsH-ZSM-5 zeolite catalyzed methanol dehydration

Justifies the selection of the meta-isomer for industrial petrochemical formulations where maximizing space-time yield is critical for profitability.

Atmospheric NO3 Radical Reactivity
Head-to-head
(9.5 ± 0.4) × 10-15 cm3 molec-1 s-1
~121% higher than benzaldehyde
Relevant to nighttime oxidation models

Increased Potency in Volatile Agrochemical Formulations

In the development of volatile acaricides, the position of the methyl group influences fumigant toxicity. Bioassays against Dermatophagoides farinae (dust mites) reveal that m-tolualdehyde possesses an LD50 of 0.99 μg/cm3, demonstrating higher potency than p-tolualdehyde, which has an LD50 of 1.17 μg/cm3. This indicates that the meta-isomer provides superior biological activity in vapor-phase applications [1].

Evidence DimensionFumigant toxicity (LD50)
Target Compound Data0.99 μg/cm3
Comparator Or Baselinep-Tolualdehyde (1.17 μg/cm3)
Quantified Difference~15% lower LD50 (higher toxicity)
ConditionsFumigant bioassay against D. farinae

Provides agrochemical formulators with a more potent volatile active ingredient for pest control applications.

Hydrogen-Isotope Exchange Reactivity
Head-to-head
48 kJ·mol-1 (intermediate between ortho & para)
Quantifies meta electronic effect on formyl reactivity
Supports Hammett analysis for meta-substituted benzaldehydes
Cytochrome P450 Oxidation Rate
Source review
2.81 nmol/min/nmol P450 (1.95× ortho)
Supports isomer-dependent metabolism context
Reported data; independent source verification recommended

Low-Temperature Continuous Flow Synthesis

Leveraging its exceptionally low freezing point (-42.0 °C), m-tolualdehyde is the preferred isomer for continuous flow reactors and microfluidic systems operating under chilled conditions. Unlike p-tolualdehyde, which risks crystallizing and blocking reactor channels at -5.6 °C, the meta-isomer ensures uninterrupted flow and consistent dosing without the need for heated tracing [1].

High-Yield Transition Metal Catalysis

In complex synthetic routes requiring decarbonylation or cross-coupling, m-tolualdehyde is selected over its para-substituted counterpart due to its superior reactivity profile. It achieves near-quantitative yields in Rh-catalyzed systems where p-tolualdehyde struggles to surpass 50% conversion, thereby reducing the need for excess catalyst and simplifying downstream purification [2].

Advanced Zeolite Promoter Formulations

For petrochemical applications involving methanol dehydration to dimethyl ether (DME), m-tolualdehyde serves as a highly effective organic promoter. Its specific steric profile allows it to anchor efficiently within H-ZSM-5 zeolite pores, delivering more than double the space-time yield of the sterically hindered ortho-isomer [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Atmospheric fate modeling
Compound-specific OH & NO3 rate coefficients
Kinetic model fit using isomer-resolved rate constants
Physical organic chemistry (Hammett studies)
Activation energy for aldehyde formyl hydrogen exchange
Reactivity trend alignment with Hammett constant
In vitro hepatic metabolism research
Isomer-dependent P450 substrate oxidation rate
Metabolic pathway confirmation with purified CYP isoform
Regiospecific pharmaceutical intermediate
Meta-methyl substitution pattern
Downstream molecular geometry and identity confirmation

Physical Description

Solid

XLogP3

2

Hydrogen Bond Acceptor Count

1

Exact Mass

120.057514874 Da

Monoisotopic Mass

120.057514874 Da

Boiling Point

199 °C
199.00 °C. @ 760.00 mm Hg

Heavy Atom Count

9

Density

1.0189 g/cu cm at 21 °C

LogP

log Kow = 2.26 (est)

Melting Point

< 25 °C

UNII

OWH6650C4Y

GHS Hazard Statements

Aggregated GHS information provided by 269 companies from 6 notifications to the ECHA C&L Inventory.;
H319 (98.88%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

0.379 mm Hg at 25 °C (est)

Pictograms

Irritant

Irritant

Other CAS

620-23-5

Metabolism Metabolites

... m-Xylene (m-XYL) has been shown to alter cytochrome P-450 (CYP) activity in an organ- and isozyme-specific manner. The purpose of this work was to determine if the metabolism of m-XYL to the inhibitory metabolite m-tolualdehyde (m-ALD) is the cause of inhibition of CYP isozymes following in vivo inhalation exposure to m-XYL (100, 300 ppm), 3-methylbenzyl alcohol (3-MBA) (50, 100 ppm), or m-ALD (50, 100 ppm). A single 6-hr inhalation exposure of rats to m-XYL inhibited pulmonary CYPs 2B1, 2E1, and 4B1 in a dose-dependent manner. Inhalation of 3-MBA inhibited pulmonary CYPs 2B1 and 4B1 in a dose-dependent manner. m-ALD inhibited pulmonary CYPs 2B1 and 2E1 in a dose-dependent manner, while 4B1 activity was increased dose dependently. Nasal mucosa CYP 2B1 and 2E1 activity was inhibited following exposure to m-XYL dose dependently, 3-MBA inhibited nasal mucosa CYPs 2E1 and 4B1 dose dependently. CYPs 2B1, 2E1, and 4B1 were inhibited in a dose-dependent fashion following inhalation of m-ALD. Following high-performance liquid chromatography (HPLC) analysis, m-ALD was detected after in vivo exposure to m-XYL, m-ALD, and 3-MBA in a dose-dependent manner, with highest m-ALD levels in the nasal mucosa and lung. Alteration of cytochrome P-450 activity by m-XYL could result in increased or decreased toxicity, changing the metabolic profiles of xenobiotics in coexposure scenarios in an organ-specific manner.
p-Tolualdehyde was oxidized to p-toluic acid by resting cells of pseudomonas aeruginosa. Perillaldehyde dehydrogenase, isolated from soil pseudomonad, catalyzed the oxidn of m- & p-tolualdehyde but not o-tolualdehyde.
Aldehydes are readily oxidized to organic acids. Oxidation of aldehydes is catalyzed by aldehyde dehydrogenase, which has been found in the brain, erythrocytes, liver, kidney, heart, and placenta. /Aldehydes/

Wikipedia

3-methylbenzaldehyde

Use Classification

Food additives -> Flavoring Agents

General Manufacturing Information

Benzaldehyde, 3-methyl-: ACTIVE

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